![molecular formula C23H24N2O5S B3598119 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B3598119.png)
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE
Overview
Description
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamido group and a dimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride to form the intermediate benzenesulfonamide. This intermediate is then reacted with 4-methylphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in cancer cells, leading to apoptosis. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,5-dimethoxyphenyl)acetamide: Shares a similar core structure but with a chloro group instead of the benzenesulfonamido group.
2-(2,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide: Another related compound with a phenoxy group instead of the benzenesulfonamido group.
Uniqueness
What sets 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-11-18(12-10-17)24-23(26)16-25(31(27,28)20-7-5-4-6-8-20)21-15-19(29-2)13-14-22(21)30-3/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMZRUBTOULTAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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